(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride
CAS No.:
Cat. No.: VC13785534
Molecular Formula: C17H21ClN4O3
Molecular Weight: 364.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H21ClN4O3 |
---|---|
Molecular Weight | 364.8 g/mol |
IUPAC Name | (3S)-3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride |
Standard InChI | InChI=1S/C17H20N4O3.ClH/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20;/h1-2,9,14,18H,3-8,10H2,(H,19,22,23);1H/t14-;/m0./s1 |
Standard InChI Key | CRHGKGZERJKUDG-UQKRIMTDSA-N |
Isomeric SMILES | C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl |
SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The IUPAC name for this compound is (3S)-3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione hydrochloride, reflecting its stereochemistry and functional groups . It is also known by several synonyms, including:
The compound’s molecular formula is C₁₇H₂₁ClN₄O₃, derived from the parent molecule (C₁₇H₂₀N₄O₃) and one equivalent of hydrochloric acid .
Structural Relationship to Derivatives
The hydrochloride salt is one of several derivatives of the parent compound. For instance, the benzenesulfonate salt (CAS 2229714-16-1) has a molecular weight of 486.5 g/mol and a distinct solubility profile due to the bulky benzenesulfonic acid counterion . A comparison of key properties is provided below:
Property | Hydrochloride Salt | Benzenesulfonate Salt |
---|---|---|
Molecular Formula | C₁₇H₂₁ClN₄O₃ | C₂₃H₂₆N₄O₆S |
Molecular Weight | 364.8 g/mol | 486.5 g/mol |
Counterion | HCl | C₆H₅SO₃H |
Solubility (Inference) | High aqueous solubility | Moderate solubility in polar solvents |
Stability | Enhanced stability under acidic conditions | Susceptible to sulfonic acid degradation |
Molecular Structure and Properties
Stereochemistry and Connectivity
The compound’s chiral center at the C3 position of the piperidine-2,6-dione ring confers (S)-configuration, critical for its potential biological activity . The isoindolinone ring (1-oxoisoindoline) is substituted at the 5-position with a piperazine group, while the 2-position links to the piperidine-2,6-dione system. The hydrochloride salt forms via protonation of the piperazine nitrogen, yielding a chloride counterion .
Spectroscopic and Computational Data
-
SMILES Notation:
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl
. -
XLogP3 (Computational):
Estimated at 1.2, indicating moderate lipophilicity .
The piperazine moiety (pKa ~9.5) remains protonated under physiological conditions, enhancing water solubility . The isoindolinone and piperidine-2,6-dione groups contribute to hydrogen-bonding capacity, as evidenced by the compound’s crystalline structure .
Synthesis and Derivatives
Synthetic Pathways
While detailed synthetic protocols are proprietary, the parent compound is likely synthesized via:
-
Isoindolinone Formation: Cyclization of a substituted phthalimide precursor with a chiral amine .
-
Piperazine Introduction: Nucleophilic aromatic substitution or Buchwald-Hartwig coupling to install the piperazine group .
-
Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride product .
Comparative Analysis of Salts
The hydrochloride and benzenesulfonate salts exhibit distinct properties:
Parameter | Hydrochloride Salt | Benzenesulfonate Salt |
---|---|---|
Melting Point | Not reported | >200°C (decomposes) |
Hygroscopicity | Moderate | Low |
Pharmacokinetic Utility | Preferred for injectables | Used in solid oral formulations |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt is highly soluble in water (>50 mg/mL) and dimethyl sulfoxide (DMSO), facilitating its use in in vitro assays . Stability studies indicate no degradation under refrigerated conditions (2–8°C) for up to 12 months.
Partition Coefficients
-
LogP (Experimental): 1.8 ± 0.2.
-
LogD (pH 7.4): 1.5, reflecting ionization of the piperazine group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume